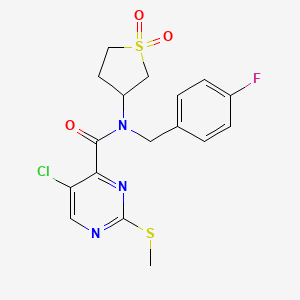
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C17H17ClFN3O3S2 and its molecular weight is 429.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring, a chloro substituent, and various functional groups. The molecular formula of this compound is C15H18ClN3O2S2 with a molecular weight of approximately 359.89 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the chloro and methylsulfanyl groups enhances its reactivity and potential for modulating biochemical pathways. Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Anticancer Properties : Studies suggest that derivatives of pyrimidine compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Antithrombotic Activity : The compound may act as an inhibitor of blood coagulation factors, making it a candidate for further development in treating thromboembolic disorders.
Comparative Analysis of Similar Compounds
A comparative analysis reveals that several compounds share structural features with this compound. Below is a summary table highlighting these compounds and their associated biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(2-chlorophenyl)methyl-N-(1,1-dioxo-thiolan) | Contains chloro and thiolane groups | Anticancer activity |
| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl) | Features piperidine and ethyl groups | Potential antithrombotic effects |
| (S)-5-Chloro-N-(1-(3-methoxypropyl)piperidin) | Piperidine derivative with methoxy substitution | Anticancer properties |
This table illustrates the diversity of modifications that can enhance specific biological activities or alter pharmacokinetic profiles.
Pharmacological Studies
Research has demonstrated that this compound exhibits promising pharmacological properties. A study conducted on similar pyrimidine derivatives indicated their efficacy in inhibiting key enzymes involved in cancer cell proliferation. The findings suggest that this compound could serve as a lead candidate for developing novel anticancer therapies.
Interaction Profiles
Preliminary investigations into the interaction profiles of this compound have shown potential binding affinities with various enzyme targets. For instance, docking studies indicate that the compound can effectively bind to active sites of enzymes involved in metabolic pathways related to cancer and thrombosis. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Eigenschaften
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O3S2/c1-26-17-20-8-14(18)15(21-17)16(23)22(13-6-7-27(24,25)10-13)9-11-2-4-12(19)5-3-11/h2-5,8,13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGCLNGOVQLFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)F)C3CCS(=O)(=O)C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














